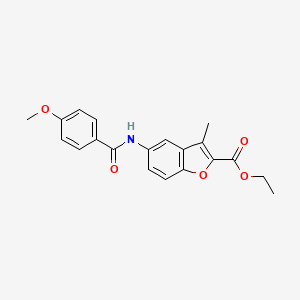

Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-[(4-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-11-14(7-10-17(16)26-18)21-19(22)13-5-8-15(24-3)9-6-13/h5-11H,4H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNPQJEUSIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, supported by various research findings and data.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 287.31 g/mol

- IUPAC Name : this compound

The structure features a benzofuran core with an ethyl ester group and a methoxybenzamide substituent, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving appropriate precursors.

- Amide Formation : The introduction of the 4-methoxybenzamide group is achieved via acylation reactions.

- Esterification : The final compound is obtained by esterifying the carboxylic acid with ethanol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The methoxy substitution on the aromatic ring enhances cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Immunomodulatory Effects

Recent investigations suggest that this compound may possess immunomodulatory effects. It has been observed to enhance the activity of immune cells, including macrophages and T-cells, potentially aiding in the body’s defense against infections and tumors .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of benzofuran derivatives.

- Methodology : Cell viability assays were conducted on various cancer cell lines.

- Results : this compound showed IC values significantly lower than those of standard chemotherapeutics, indicating potent anticancer properties.

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy against common bacterial strains.

- Methodology : Disk diffusion and broth microdilution methods were used.

- Results : The compound exhibited a zone of inhibition comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent.

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cell viability assays | Significant inhibition of cancer cell proliferation |

| Antimicrobial | Disk diffusion | Effective against Staphylococcus aureus and E. coli |

| Immunomodulatory | Immune cell assays | Enhanced macrophage and T-cell activity |

Q & A

Q. What are the common synthetic pathways for Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols, typically starting with benzofuran scaffolds. Key steps include:

- Acylation : Introduction of the 4-methoxybenzamido group using activated esters or acyl chlorides under inert atmospheres .

- Esterification : Ethyl ester formation via nucleophilic substitution or acid-catalyzed reactions, often requiring anhydrous conditions to minimize hydrolysis .

- Functional group protection : Temporary protection of reactive sites (e.g., hydroxyl groups) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions . Optimization involves adjusting temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps), and catalyst loading (e.g., DMAP for esterification) to maximize yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

Core characterization methods include:

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR : Confirms amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities .

- HRMS : Validates molecular weight (e.g., [M+H]+ ≈ 412.15 g/mol) and isotopic patterns . Ambiguities (e.g., overlapping NMR peaks) are resolved using 2D techniques (COSY, HSQC) or computational tools like Gaussian for predicting spectral profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what methodologies validate these effects?

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition), while chlorine increases lipophilicity, affecting membrane permeability. Comparative assays (IC₅₀ values) and molecular docking (AutoDock Vina) quantify these differences .

- Methoxy vs. Hydroxy : Methoxy groups reduce metabolic degradation but may sterically hinder target interactions. Pharmacokinetic studies (e.g., microsomal stability assays) and QSAR models correlate substituent effects with bioavailability .

Q. What experimental strategies address contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability .

- Cellular vs. enzymatic assays : Discrepancies arise from off-target effects in cell-based models. Validate findings with orthogonal assays (e.g., SPR for binding affinity, Western blotting for target modulation) .

- Data normalization : Adjust for solvent interference (e.g., DMSO < 0.1%) and cell viability (MTT assay) to ensure accurate IC₅₀ calculation .

Q. How can the Suzuki coupling step in synthesis be optimized for higher regioselectivity?

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling aryl halides with boronic acids, reducing byproducts .

- Solvent optimization : Mixed solvents (THF:H₂O, 4:1) enhance solubility of hydrophilic intermediates .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield (85% vs. 60%) under controlled microwave irradiation (100°C, 150 W) .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to enzymes (e.g., kinase ATP-binding pockets) with RMSD < 2.0 Å .

- MD simulations : GROMACS models dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .

- Pharmacophore modeling : MOE or Phase identifies critical interaction features (e.g., hydrogen bonds with Ser530 in COX-2) .

Methodological Guidance

Q. How to design a SAR study for derivatives of this compound?

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., -OCH₃ → -CF₃, -NHCOCH₃) .

- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., anti-inflammatory: COX-2 inhibition; anticancer: apoptosis via caspase-3 activation) .

- Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify critical substituents .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Stable for >24 months at -20°C in amber vials under argon .

- Excipient formulation : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce hydrolysis .

Data Contradiction Analysis

Resolving discrepancies in reported melting points (e.g., 145–155°C range):

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) detects impurities (>98% purity required for consistent mp) .

- Polymorphism screening : DSC/TGA identifies polymorphic forms (e.g., Form I vs. Form II) with distinct thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.